A Comprehensive Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
A Comprehensive Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly influence key properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity. Among these privileged structures, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide stands out as a versatile and highly valuable chemical intermediate.
This guide provides an in-depth exploration of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, offering a technical resource for scientists leveraging its unique reactivity and structural features. We will delve into its chemical properties, provide a detailed, field-proven synthetic pathway, and contextualize its application as a critical building block in the development of advanced chemical entities.
Part 1: Core Compound Profile
Chemical Identity:
-
Systematic Name: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide
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CAS Number: 175277-46-0[1]
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Synonyms: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiocarboxamide, 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbothioamide
Physicochemical Properties:
A summary of the key physical and chemical properties for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide is presented below. These properties are essential for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃N₂S | [2] |
| Molecular Weight | 240.63 g/mol | [2] |
| Appearance | (Expected) Off-white to yellow solid | General knowledge of thioamides |
| Melting Point | 131-133 °C | [2] |
| Boiling Point | 282.5 ± 50.0 °C (Predicted) | [2] |
| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [2] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide is a multi-step process that relies on the sequential transformation of a substituted pyridine core. The most logical and efficient pathway proceeds through a key intermediate, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine . This section details a robust, two-stage synthesis, explaining the causality behind the chosen methodologies.
Overall Synthetic Workflow
The diagram below illustrates the high-level synthetic strategy, starting from a common dichlorinated pyridine precursor and proceeding to the final thioamide product.
Caption: Synthetic pathway from a dichloropyridine precursor.
Stage 1: Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
The critical first step is the regioselective introduction of a cyano group at the C2 position of the pyridine ring. This transformation is pivotal as the cyano group is an excellent precursor to the desired carbothioamide functionality. The starting material of choice is typically 2,3-dichloro-5-(trifluoromethyl)pyridine, a commercially available intermediate in agrochemical synthesis.[3][4]
Expertise & Experience: Direct cyanation of the 2-chloro position is favored due to the electron-withdrawing nature of the adjacent ring nitrogen and the trifluoromethyl group at the 5-position, which activate the C2 position for nucleophilic aromatic substitution. While heavy metal cyanides like cuprous cyanide have been used historically, modern methods avoid these toxic reagents.[5] A phase-transfer catalysis approach offers high yields and improved safety and environmental profiles.[4]
Protocol 1: Phase-Transfer Catalyzed Cyanation
-
Reactants:
-
Methodology:
-
To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in the chosen organic solvent, add the phase-transfer catalyst.
-
Add an aqueous solution of sodium or potassium cyanide.
-
Heat the biphasic mixture with vigorous stirring at a temperature ranging from 30°C to 80°C. The specific temperature is optimized to ensure a reasonable reaction rate while minimizing side reactions.
-
Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-24 hours).
-
Upon completion, cool the reaction, separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to yield 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as a colorless oil or low-melting solid.[6][8]
-
Trustworthiness: This protocol is self-validating. The progress can be quantitatively monitored by HPLC, ensuring reaction completion. The use of a phase-transfer catalyst is a well-established, reliable method for conducting reactions between water-soluble and organic-soluble reagents, ensuring consistent results.
Stage 2: Conversion of Nitrile to Thioamide
The final step involves the conversion of the cyano group into a primary carbothioamide. This is a classic transformation in organic synthesis.
Expertise & Experience: Several reagents can effect this transformation. The reaction with hydrogen sulfide (H₂S) gas in a basic solution (e.g., pyridine or triethylamine) is a traditional method. However, due to the high toxicity of H₂S gas[9], safer, more convenient alternatives are preferred in a modern laboratory setting. The use of sodium hydrosulfide (NaSH) or phosphorus pentasulfide (P₄S₁₀) offers excellent yields without the need to handle gaseous H₂S.[6][10] The NaSH/MgCl₂ system in DMF is particularly effective for aromatic nitriles.[6]
Protocol 2: Thionation of 2-Cyanopyridine Intermediate
-
Reactants:
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
-
Sodium Hydrosulfide Hydrate (NaSH·xH₂O)
-
Magnesium Chloride (MgCl₂)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
-
Methodology:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-chloro-2-cyano-5-(trifluoromethyl)pyridine in anhydrous DMF.
-
Add magnesium chloride and sodium hydrosulfide hydrate to the solution. The reaction is typically run at room temperature.
-
Stir the mixture vigorously. The reaction is generally complete within a few hours. Monitor progress by TLC, looking for the disappearance of the starting nitrile.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
The product, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, will often precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Trustworthiness: This method avoids hazardous reagents and provides a clean conversion. The progress is easily monitored, and the workup is a straightforward precipitation and filtration, leading to a high-purity final product. The mechanism involves the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon of the nitrile, followed by protonation.
Part 3: Applications in Drug Discovery & Development
3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a sophisticated building block for constructing more complex, biologically active molecules. The combination of a reactive carbothioamide group and a strategically substituted pyridine ring makes it an ideal starting point for library synthesis and lead optimization.
Case Study: A Scaffold for Antibacterial Agents
A prominent example highlighting the utility of the 3-chloro-5-(trifluoromethyl)pyridine core is in the development of novel antibacterial agents. The compound ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) was identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability and virulence.[11]
This demonstrates that the 3-chloro-5-(trifluoromethyl)pyridine scaffold can be elaborated upon to create potent and selective enzyme inhibitors. The carbothioamide group of our title compound is a versatile handle for such elaborations, readily reacting with amines or other nucleophiles to form more complex structures.
Workflow for Scaffold-Based Drug Discovery
The following diagram illustrates how a key intermediate like 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide fits into a typical drug discovery workflow.
Caption: Role of the intermediate in a drug discovery pipeline.
The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the chlorine atom provides an additional vector for modification through cross-coupling reactions, making this scaffold highly attractive for medicinal chemists.[10][12]
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide is not widely available, a reliable hazard assessment can be made based on its precursors and structurally related compounds, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[13]
Potential Hazards:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Environmental Hazards: Compounds containing this scaffold may be harmful to aquatic life.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.
Conclusion and Future Perspectives
3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide is more than just a chemical compound; it is a strategic tool for innovation. Its carefully arranged functional groups—a reactive carbothioamide, a metabolically robust trifluoromethyl group, and a versatile chlorine atom on a pyridine core—provide chemists with a powerful platform for the synthesis of novel molecules. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the importance of such well-designed, functionalized intermediates will only increase. The synthetic routes and applications outlined in this guide provide a foundation for researchers to unlock the full potential of this valuable building block in their respective fields.
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Ngo, S. C., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
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